
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide
Overview
Description
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound is formed through the glucuronidation of (E)-3-Hydroxy Tamoxifen, which enhances its solubility and facilitates its excretion from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide typically involves the glucuronidation of (E)-3-Hydroxy Tamoxifen. This reaction is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which transfer the glucuronic acid moiety from uridine diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of (E)-3-Hydroxy Tamoxifen. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger volumes. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of (E)-3-Hydroxy Tamoxifen.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions involving UDPGA and UGT enzymes.
Major Products Formed
Hydrolysis: (E)-3-Hydroxy Tamoxifen and glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in the metabolism and excretion of tamoxifen.
Medicine: Explored for its potential effects on estrogen receptor signaling and breast cancer treatment.
Industry: Utilized in the development of analytical methods for detecting tamoxifen metabolites in biological samples.
Mechanism of Action
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide exerts its effects primarily through its parent compound, (E)-3-Hydroxy Tamoxifen. The glucuronidation process enhances the solubility and excretion of the compound, reducing its bioavailability and activity. The molecular targets include estrogen receptors, where (E)-3-Hydroxy Tamoxifen acts as an antagonist, inhibiting estrogen-mediated signaling pathways involved in breast cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The parent compound, used in breast cancer treatment.
4-Hydroxy Tamoxifen: Another active metabolite with potent anti-estrogenic effects.
N-Desmethyl Tamoxifen: A metabolite with similar pharmacological properties.
Uniqueness
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound and other metabolites. This property makes it an important compound for studying the pharmacokinetics and metabolism of tamoxifen.
Biological Activity
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide is a significant metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) commonly used in the treatment of estrogen receptor-positive breast cancer. This article delves into its biological activity, mechanisms of action, and implications in clinical settings, supported by diverse research findings and data.
Overview of this compound
This compound is formed through the glucuronidation of (E)-3-Hydroxy Tamoxifen, catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This metabolic transformation enhances the solubility and facilitates the excretion of tamoxifen metabolites from the body, thereby affecting their biological activity and therapeutic efficacy .
The biological activity of this compound is primarily linked to its parent compound, (E)-3-Hydroxy Tamoxifen. The glucuronidation process reduces the bioavailability of tamoxifen, as it converts active metabolites into inactive forms. This action is crucial in modulating estrogen receptor signaling pathways involved in breast cancer cell proliferation.
Key Mechanisms:
- Estrogen Receptor Modulation: (E)-3-Hydroxy Tamoxifen acts as an antagonist at estrogen receptors, inhibiting estrogen-mediated signaling that promotes tumor growth.
- Metabolism and Excretion: The formation of glucuronides aids in detoxification and elimination processes, impacting overall drug efficacy .
Biological Activity and Clinical Implications
Research indicates that the biological activity of this compound can significantly influence tamoxifen's therapeutic outcomes. Variations in glucuronidation rates among individuals can lead to differences in drug efficacy and side effects.
Case Studies
-
Impact on Drug Metabolism:
A study demonstrated that morphine co-administration significantly altered tamoxifen metabolism in mice, increasing the levels of inactive glucuronides while decreasing active metabolites like 4-hydroxytamoxifen. This suggests potential interactions that could reduce tamoxifen's effectiveness in clinical settings . -
Variability in Metabolism:
Genetic polymorphisms in UGT enzymes have been shown to affect the glucuronidation rates of tamoxifen metabolites, leading to variations in treatment responses among patients. For instance, certain UGT1A4 variants exhibited higher activity against tamoxifen and its metabolites, correlating with improved clinical outcomes .
Data Table: Comparison of Glucuronidation Rates
Enzyme Variant | Substrate | Km Value (μM) | Activity Level |
---|---|---|---|
UGT1A4 | Tamoxifen | 2.0 | High |
UGT1A4 | 4-Hydroxytamoxifen | 2.2 | High |
UGT1A4 | (E)-3-Hydroxy Tamoxifen | 2.1 | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for identifying and quantifying (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for glucuronide metabolites. Key parameters include:
- Column selection : Use reverse-phase C18 columns with sub-2 µm particles for optimal resolution.
- Ionization mode : Electrospray ionization (ESI) in negative mode is preferred for glucuronides.
- Validation metrics : Assess linearity (R² > 0.99), precision (CV < 15%), and recovery rates (>80%) across physiological concentrations .
Q. How does the glucuronidation position (3-O vs. other sites) affect the stability and detection of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide?
- Methodological Answer : The 3-O-glucuronide configuration confers greater stability in acidic conditions compared to 7-O or N-glucuronides, as β-D-glucuronidase resistance is position-dependent. Stability studies should include:
- pH-dependent hydrolysis : Incubate samples in buffers (pH 1–7) at 37°C for 24 hours, monitoring degradation via LC-MS.
- Enzymatic stability : Test β-D-glucuronidase susceptibility at 50 U/mL in acetate buffer (pH 5.0).
- Positional isomers may require chiral columns or ion mobility spectrometry for differentiation .
Q. What are the critical parameters for validating a chiral separation method for (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide and its (Z)-isomer?
- Methodological Answer : Chiral separation hinges on:
- Column chemistry : Polysaccharide-based columns (e.g., Chiralpak IA/IB) for stereoisomer resolution.
- Mobile phase optimization : Use polar organic modifiers (e.g., ethanol:acetonitrile 80:20) with 0.1% formic acid.
- Temperature control : Maintain 25°C to ensure reproducibility.
- Validate using spiked plasma samples to assess isomer cross-reactivity and recovery rates .
Advanced Research Questions
Q. What experimental approaches are used to resolve contradictory data regarding the estrogen receptor (ER) binding activity of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide compared to its parent compound?
- Methodological Answer : Contradictions may arise from assay variability or metabolite stability. Strategies include:
- Competitive binding assays : Use radiolabeled estradiol (³H-E₂) in ER-positive MCF-7 cells, comparing IC₅₀ values for Tamoxifen and its glucuronide under controlled pH (7.4) and temperature (25°C).
- Molecular docking simulations : Model the glucuronide’s interaction with ERα/β ligand-binding domains using software like AutoDock Vina.
- Pharmacokinetic profiling : Measure intracellular accumulation in target tissues to clarify whether low activity stems from poor membrane permeability .
Q. How can in vitro-in vivo extrapolation (IVIVE) models be optimized to predict the pharmacokinetic behavior of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide in renally impaired populations?
- Methodological Answer : Incorporate:
- Physiologically based pharmacokinetic (PBPK) modeling : Adjust glomerular filtration rate (GFR) and organic anion transporter (OAT) expression in nephron segments.
- In vitro data : Use human kidney proximal tubule cells (HK-2) to quantify OAT-mediated uptake and efflux (e.g., MRP2/4).
- Clinical validation : Compare simulated AUC ratios (renal vs. non-renal) with observed data from patient cohorts, applying Bayesian statistics to refine model parameters .
Q. What mechanistic insights explain the differential tissue distribution of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide versus its aglycone form in preclinical models?
- Methodological Answer : Key factors include:
- Transporters : Quantify OATP1B1/1B3-mediated hepatic uptake and MRP3-driven biliary excretion using transfected HEK293 cells.
- Tissue homogenate stability : Incubate the glucuronide in liver/kidney homogenates to assess localized hydrolysis.
- Imaging techniques : Utilize MALDI-MSI (matrix-assisted laser desorption/ionization mass spectrometry imaging) to map spatial distribution in rodent tissues .
Q. Methodological Considerations for Data Analysis
- Contradiction Resolution : When conflicting data arise (e.g., receptor binding vs. in vivo efficacy), apply orthogonal assays (e.g., SPR for binding kinetics, RNA-seq for downstream ER signaling) and meta-analytical tools to identify confounding variables .
- Safety Protocols : Follow guidelines for handling carcinogenic compounds, including double-gloving, fume hood use, and waste segregation per CLP regulations .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO8/c1-4-25(20-9-6-5-7-10-20)26(21-13-15-23(16-14-21)39-18-17-33(2)3)22-11-8-12-24(19-22)40-32-29(36)27(34)28(35)30(41-32)31(37)38/h5-16,19,27-30,32,34-36H,4,17-18H2,1-3H3,(H,37,38)/b26-25+/t27-,28-,29+,30-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJQVSGWCSTGGW-OFKVRPASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857841 | |
Record name | 3-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165460-33-3 | |
Record name | 3-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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